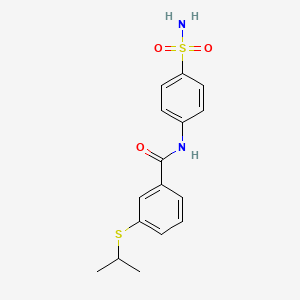![molecular formula C17H15NO3S B2762070 1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798029-15-8](/img/structure/B2762070.png)
1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:
Formation of the Thiophene-3-carbonyl Intermediate: This can be achieved by reacting thiophene with a suitable acylating agent, such as thiophene-3-carbonyl chloride.
Spirocyclization: The intermediate is then subjected to spirocyclization reactions, often involving the use of strong bases or catalysts to facilitate the formation of the spiro linkage between the isobenzofuran and piperidine rings.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors to improve yield and efficiency. Key considerations would include the choice of solvents, temperature control, and purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-(Thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Thiophene-3-carbonyl oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spiro structure.
Material Science: Its structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Polymer Science: It can be used as a building block for the synthesis of novel polymers with specific electronic properties.
Wirkmechanismus
The mechanism by which 1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, altering their activity. The spiro structure provides a rigid framework that can enhance binding specificity and affinity.
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclohexane-1,4’-piperidine]-3-one: Another spiro compound with similar structural features but different electronic properties.
Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-based structures but differing in the position of the carbonyl group.
Uniqueness: 1’-(Thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a thiophene ring with a spiro isobenzofuran-piperidine structure, which imparts distinct electronic and steric properties, making it versatile for various applications in chemistry and biology.
This detailed overview highlights the synthesis, reactions, applications, and unique features of 1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, showcasing its potential in scientific research and industrial applications
Eigenschaften
IUPAC Name |
1'-(thiophene-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-15(12-5-10-22-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)21-17/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPJEGCKCVPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)


![6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2761998.png)

![4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B2762001.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide](/img/structure/B2762003.png)
![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)
![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)
![N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2762007.png)
![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)
